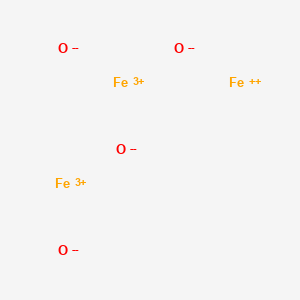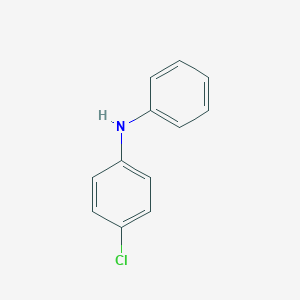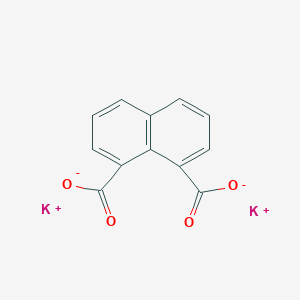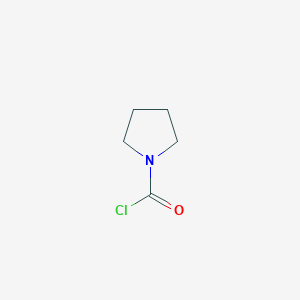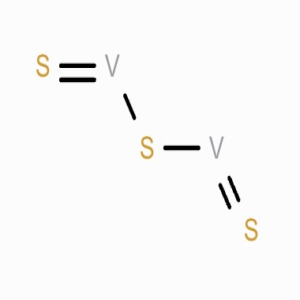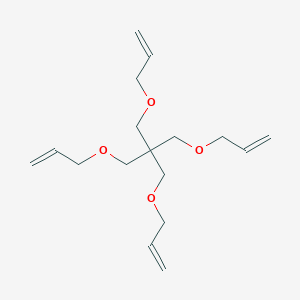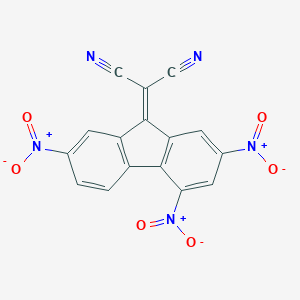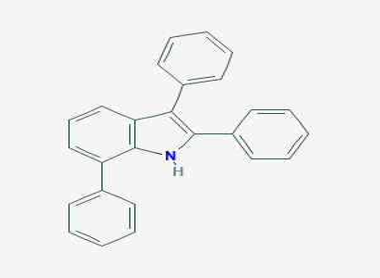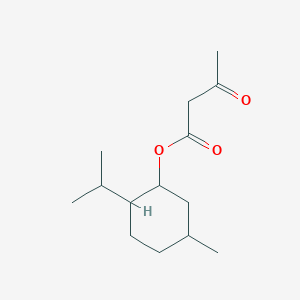
Dioctadecyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctadecyl adipate (DOA) is a synthetic compound that belongs to the family of adipic acid esters. DOA is widely used in various industrial applications such as plasticizers, lubricants, and coatings. It is also used in the pharmaceutical industry as an excipient in drug formulations. DOA has been extensively studied for its chemical and physical properties, as well as its biological effects.
Wirkmechanismus
The exact mechanism of action of Dioctadecyl adipate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and oxidative stress. Dioctadecyl adipate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes.
Biochemische Und Physiologische Effekte
Dioctadecyl adipate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Dioctadecyl adipate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dioctadecyl adipate has several advantages as a research tool. It is a stable and non-toxic compound that can be easily synthesized. It is also readily available and relatively inexpensive. However, one of the limitations of Dioctadecyl adipate is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Dioctadecyl adipate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Dioctadecyl adipate has been shown to have a protective effect on neurons and may have therapeutic potential in the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a food additive. Dioctadecyl adipate has been shown to have antioxidant properties and may have potential as a natural preservative in food products.
Synthesemethoden
Dioctadecyl adipate can be synthesized by the reaction of adipic acid with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under reflux conditions with the removal of water as the byproduct. The resulting product is a clear, colorless liquid with a high boiling point.
Wissenschaftliche Forschungsanwendungen
Dioctadecyl adipate has been extensively studied for its biological effects, particularly its anti-inflammatory and antioxidant properties. It has been shown to have a protective effect against oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. Dioctadecyl adipate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1119-74-0 |
|---|---|
Produktname |
Dioctadecyl adipate |
Molekularformel |
C42H82O4 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
dioctadecyl hexanedioate |
InChI |
InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI-Schlüssel |
GYFBKUFUJKHFLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Andere CAS-Nummern |
1119-74-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





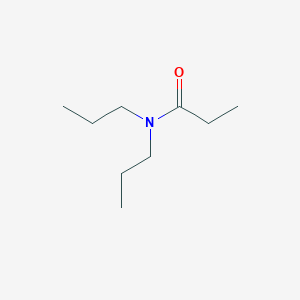
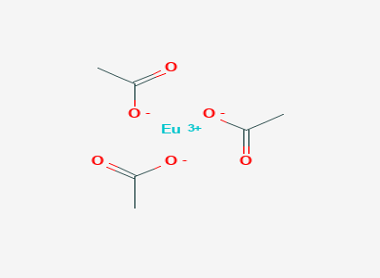
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
